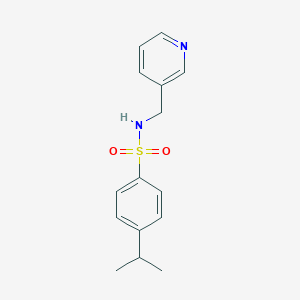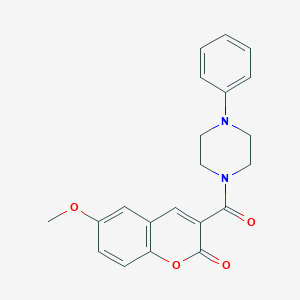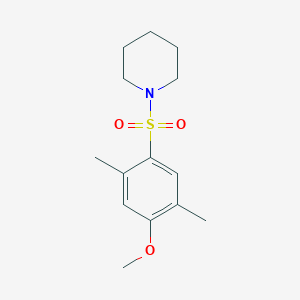![molecular formula C18H18N4O2S B279171 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide, commonly known as NITC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer, making it a promising candidate for cancer treatment.
Wirkmechanismus
NITC inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. NITC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The inhibition of CA IX by NITC can lead to a decrease in tumor growth and metastasis. It can also lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. NITC has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NITC is its specificity for CA IX, making it a potent inhibitor of the enzyme. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of NITC is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in cancer treatment.
Zukünftige Richtungen
There are several future directions for the use of NITC in cancer treatment. One potential application is the use of NITC in combination with other chemotherapy drugs to enhance their efficacy. Another potential application is the use of NITC in combination with immunotherapy to enhance the immune response to cancer cells. Further research is needed to optimize the synthesis and administration of NITC for use in cancer treatment.
Synthesemethoden
NITC can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminophenylthiophene-2-carboxamide with 1-(3-aminopropyl)imidazole to form N-(2-amino-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form N-(2-chloro-6-trichloromethyl)-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. Finally, the compound is treated with sodium hydroxide to remove the protecting groups, resulting in the formation of NITC.
Wissenschaftliche Forschungsanwendungen
NITC has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. NITC has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in breast cancer cells.
Eigenschaften
Produktname |
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C18H18N4O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24) |
InChI-Schlüssel |
ULBHWRAIBIBJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)



![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)